2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4-fluoro-2-methylphenyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4-fluoro-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.
Introduction of the Acetamide Group: This step often involves the reaction of the indene derivative with acetic anhydride or acetyl chloride in the presence of a base.
Functional Group Modifications:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro and methyl positions, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with altered functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Researchers are exploring its potential as a bioactive compound with possible therapeutic effects.
Medicine: Preliminary studies suggest it may have pharmacological properties that could be harnessed for drug development.
Industry: Its unique chemical properties make it a candidate for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4-fluoro-2-methylphenyl)acetamide exerts its effects is not fully understood, but it is believed to interact with specific molecular targets and pathways. These interactions may involve binding to receptors or enzymes, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
When compared to similar compounds, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4-fluoro-2-methylphenyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4-chloro-2-methylphenyl)acetamide: Differing by the presence of a chlorine atom instead of fluorine.
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4-fluoro-2-ethylphenyl)acetamide: Differing by the presence of an ethyl group instead of a methyl group.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-12-9-15(19)6-8-17(12)20-18(21)11-22-16-7-5-13-3-2-4-14(13)10-16/h5-10H,2-4,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYQOHUIFFAQAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)COC2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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